Cas no 65894-41-9 (1,7-Phenanthrenedimethanol,1,2,3,4,4a,9,10,- 10a-octahydro-R7,R7,1,4a-tetramethyl-,(1R,- 4aS,10aR)-)

65894-41-9 structure
Nome do Produto:1,7-Phenanthrenedimethanol,1,2,3,4,4a,9,10,- 10a-octahydro-R7,R7,1,4a-tetramethyl-,(1R,- 4aS,10aR)-
1,7-Phenanthrenedimethanol,1,2,3,4,4a,9,10,- 10a-octahydro-R7,R7,1,4a-tetramethyl-,(1R,- 4aS,10aR)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1,7-Phenanthrenedimethanol,1,2,3,4,4a,9,10,- 10a-octahydro-R7,R7,1,4a-tetramethyl-,(1R,- 4aS,10aR)-
- Daturabietatriene
- Abieta-8,11,13-triene-15,18-diol
- 11,13-trien-15-amine,13-isopropyl-podocarpa-acetate
- 15,18-dihydroxyabieta-8,11,13-triene
- 8,11,13-abietatriene-15,18-diol
- Abieta-8,11,13-trien-18-ylamin,Acetat
- abieta-8,11,13-trien-18-ylamine,acetate
- DEHYDROABIETYLAMINE ACETATE,TECH.
- DELRAD
- Podocarpa-8,11,13-trien-15-amine,13-isopropyl-,acetate
- Rosin amine D acetate
- 8
- [ "8", "11", "13-Abietatriene-15", "18-diol" ]
- 65894-41-9
- AKOS032948739
- FS-8928
- 2-[(4bS,8R,8aR)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol
- (1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-7,7,1,4a-tetramethyl-1,7-phenanthrenedimethanol; 8,11,13-Abietatriene-15,18-diol
- CHEMBL601734
-
- Inchi: InChI=1S/C20H30O2/c1-18(2,22)15-7-8-16-14(12-15)6-9-17-19(3,13-21)10-5-11-20(16,17)4/h7-8,12,17,21-22H,5-6,9-11,13H2,1-4H3/t17-,19-,20+/m0/s1
- Chave InChI: FKCPLBHSZGVMNG-YSIASYRMSA-N
- SMILES: CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO
Propriedades Computadas
- Massa Exacta: 302.22500
- Massa monoisotópica: 302.224580195g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 2
- Complexidade: 418
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 3
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.2
- Superfície polar topológica: 40.5Ų
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1.1±0.1 g/cm3
- Ponto de ebulição: 426.4±30.0 °C at 760 mmHg
- Ponto de Flash: 189.6±19.2 °C
- PSA: 40.46000
- LogP: 3.91660
- Pressão de vapor: 0.0±1.1 mmHg at 25°C
1,7-Phenanthrenedimethanol,1,2,3,4,4a,9,10,- 10a-octahydro-R7,R7,1,4a-tetramethyl-,(1R,- 4aS,10aR)- Informações de segurança
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Store at 4 ℃, better at -4 ℃
1,7-Phenanthrenedimethanol,1,2,3,4,4a,9,10,- 10a-octahydro-R7,R7,1,4a-tetramethyl-,(1R,- 4aS,10aR)- Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3773-1 mL * 10 mM (in DMSO) |
Daturabietatriene |
65894-41-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3773-1 mg |
Daturabietatriene |
65894-41-9 | 1mg |
¥2275.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3773-5 mg |
Daturabietatriene |
65894-41-9 | 98% | 5mg |
¥ 3,090 | 2023-07-11 | |
A2B Chem LLC | AH18690-5mg |
Daturabietatriene |
65894-41-9 | 96.5% | 5mg |
$552.00 | 2024-04-19 | |
TargetMol Chemicals | TN3773-5mg |
Daturabietatriene |
65894-41-9 | 5mg |
¥ 3090 | 2024-07-20 | ||
TargetMol Chemicals | TN3773-1 ml * 10 mm |
Daturabietatriene |
65894-41-9 | 1 ml * 10 mm |
¥ 3190 | 2024-07-20 |
1,7-Phenanthrenedimethanol,1,2,3,4,4a,9,10,- 10a-octahydro-R7,R7,1,4a-tetramethyl-,(1R,- 4aS,10aR)- Literatura Relacionada
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
65894-41-9 (1,7-Phenanthrenedimethanol,1,2,3,4,4a,9,10,- 10a-octahydro-R7,R7,1,4a-tetramethyl-,(1R,- 4aS,10aR)-) Produtos relacionados
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